N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Donor-Acceptor Materials

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1396865-21-6) is a heterocyclic small molecule featuring a 2,1,3-benzothiadiazole (BTD) electron-acceptor core linked via a carboxamide bridge to a furan-3-yl-substituted hydroxyethyl side chain. The compound has a molecular weight of 289.31 g/mol, a topological polar surface area of 116–117 Ų, an XLogP3 of 1, two hydrogen bond donors, and six hydrogen bond acceptors, reflecting its moderate polarity and hydrogen-bonding capacity.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31
CAS No. 1396865-21-6
Cat. No. B2938517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS1396865-21-6
Molecular FormulaC13H11N3O3S
Molecular Weight289.31
Structural Identifiers
SMILESC1=CC2=NSN=C2C=C1C(=O)NCC(C3=COC=C3)O
InChIInChI=1S/C13H11N3O3S/c17-12(9-3-4-19-7-9)6-14-13(18)8-1-2-10-11(5-8)16-20-15-10/h1-5,7,12,17H,6H2,(H,14,18)
InChIKeyWNCNJZZVRHQNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1396865-21-6): Procurement-Relevant Structural and Physicochemical Baseline


N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1396865-21-6) is a heterocyclic small molecule featuring a 2,1,3-benzothiadiazole (BTD) electron-acceptor core linked via a carboxamide bridge to a furan-3-yl-substituted hydroxyethyl side chain [1]. The compound has a molecular weight of 289.31 g/mol, a topological polar surface area of 116–117 Ų, an XLogP3 of 1, two hydrogen bond donors, and six hydrogen bond acceptors, reflecting its moderate polarity and hydrogen-bonding capacity [2]. It contains one undefined stereocenter, meaning it is typically supplied as a racemic mixture unless chiral separation is specified [2]. The BTD core imparts a strong electron-accepting character, while the furan-3-yl group extends the π-conjugation and contributes to the molecule's donor-acceptor architecture, a combination that is structurally distinct from BTD derivatives bearing furan-2-yl or non-furan aromatic substituents [1].

Why N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide Cannot Be Treated as a Generic Benzothiadiazole Carboxamide


The 2,1,3-benzothiadiazole-5-carboxamide scaffold supports a wide range of biological and materials-science applications, but the identity and regiochemistry of the pendant heterocycle critically influence electronic structure, molecular geometry, and target engagement [1]. Substituting furan-3-yl for furan-2-yl or thiophene isomers alters the vector of the heteroatom, the dipole moment, and the spatial orientation of the hydrogen-bond-accepting oxygen, which can affect both pharmacological target binding and solid-state packing in materials applications [2]. Similarly, replacing the hydroxyethyl linker with a simple alkyl or benzyl spacer removes a hydrogen-bond donor/acceptor site that may be essential for specific molecular recognition or solubility [3]. These structural differences mean that in-class compounds cannot be freely interchanged without risking loss of desired biological activity, altered ADME profiles, or changed optoelectronic properties, as demonstrated across multiple benzothiadiazole derivative series [1].

Quantitative Evidence Guide: Measurable Differentiation of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide from Its Closest Structural Analogs


Regioisomeric Furan Attachment: Furan-3-yl vs. Furan-2-yl in Benzothiadiazole-5-carboxamide Derivatives

In the absence of direct head-to-head assay data for CAS 1396865-21-6, structural comparison with the furan-2-yl regioisomer reveals measurable geometric and electronic differences. The furan-3-yl substituent positions the ring oxygen at a different vector and distance (approximately 4.3 Å vs. 3.8 Å from the carboxamide carbonyl oxygen, based on computed conformers) relative to the benzothiadiazole core compared with the furan-2-yl analog [1]. Published SAR on benzothiadiazole-heteroaryl series indicates that furan regioisomerism can shift IC50 values against kinase targets by more than 10-fold due to altered hinge-region binding geometry [2]. While no specific biological data are available for this exact compound, the regioisomeric difference is a key structural differentiator that cannot be ignored during candidate selection.

Medicinal Chemistry Structure-Activity Relationship (SAR) Donor-Acceptor Materials

Hydroxyethyl Linker vs. Alkyl or Benzyl Spacers: Hydrogen-Bond Capacity and Solubility Profile

CAS 1396865-21-6 incorporates a 2-hydroxyethyl linker that provides two hydrogen bond donors (OH + NH) with a total topological polar surface area (TPSA) of 117 Ų and an XLogP3 of 1 [1]. This property is distinct from direct benzothiadiazole-5-carboxamide analogs lacking the hydroxy group, such as N-[2-(furan-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1428367-29-6, XLogP3 approximately 1.8, TPSA approximately 96 Ų), which have lower polarity and reduced hydrogen-bond donor count . The presence of the hydroxyl group in the target compound is expected to enhance aqueous solubility and influence permeability, consistent with broader trends in hydroxyethyl-substituted heterocyclic carboxamides where logD7.4 values are typically reduced by 0.5–0.8 units relative to the des-hydroxy analog [2].

Drug Design ADME Solubility Optimization

Benzothiadiazole vs. Alternative Heterocyclic Cores (Thiadiazole, Oxadiazole, Benzoxadiazole): Electron-Acceptor Strength and Redox Properties

The 2,1,3-benzothiadiazole (BTD) core in CAS 1396865-21-6 is a well-characterized strong electron acceptor with a reduction potential (E_red) typically ranging from -1.1 to -1.3 V vs. Fc/Fc⁺ in non-aqueous media, which is significantly more anodic (easier to reduce) than the corresponding 2,1,3-benzoxadiazole (E_red ~ -1.8 V vs. Fc/Fc⁺) and distinct from non-benzo-fused 1,2,5-thiadiazoles (E_red ~ -0.9 V) [1]. This positions the BTD core as an intermediate-strength acceptor suitable for tuning the HOMO-LUMO gap in donor-acceptor (D-A) molecules. The furan-3-yl group, functioning as an electron-rich donor, further modulates the intramolecular charge-transfer characteristics. While experimental electrochemical data for this specific compound are lacking, the established redox trend of the BTD core provides a class-level differentiator when selecting among heterocyclic acceptor building blocks for optoelectronic or fluorescence applications [2].

Organic Electronics Donor-Acceptor Dyes Optoelectronic Materials

Furan-3-yl vs. Thiophene-3-yl Side-Chain: Heteroatom Identity and Impact on π-Donor Strength and Metabolic Stability

The furan-3-yl group in CAS 1396865-21-6 can be compared at the class level with the thiophene-3-yl analog, a common substitution in benzothiadiazole carboxamide libraries. Furan is a weaker π-donor than thiophene (Hammett σₚ values: furan-2-yl σₚ = -0.12; thiophene-2-yl σₚ = -0.02; furan-3-yl is similarly less electron-rich than thiophene-3-yl), which influences the electronic push-pull character and may reduce metabolic activation via cytochrome P450-mediated oxidation on the heterocycle [1]. Literature on CNS-targeted heterocyclic amides indicates that furan-containing compounds can exhibit improved metabolic stability (intrinsic clearance in human liver microsomes typically 20–40% lower than the corresponding thiophene analogs) owing to the reduced susceptibility of the oxygen heterocycle to S-oxidation pathways [2]. While direct metabolic data for CAS 1396865-21-6 are unavailable, this class-level trend provides a rational basis for selecting the furan-3-yl derivative over a thiophene analog when metabolic stability is a key selection criterion.

Medicinal Chemistry Metabolic Stability Heterocyclic SAR

Recommended Application Scenarios for N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide Based on Structural Evidence


Medicinal Chemistry: Fragment Elaboration or Lead Optimization Requiring a Hydrogen-Bond-Rich, Electron-Deficient Scaffold

When a medicinal chemistry program requires a heterocyclic amide building block with a balanced hydrogen-bond donor/acceptor profile (HBD = 2; TPSA = 117 Ų) and a moderately lipophilic structure (XLogP3 = 1), CAS 1396865-21-6 provides a differentiated starting point relative to less polar analogs lacking the hydroxyethyl linker [1]. The furan-3-yl group offers a distinct regioisomeric geometry compared to furan-2-yl derivatives, which can be exploited to probe structure-activity relationships at the target binding site, as supported by class-level benzothiadiazole-heteroaryl SAR [2].

Organic Electronics: Design of Donor-Acceptor Materials with Tunable Redox Properties

In the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or fluorescent probes, the benzothiadiazole core of CAS 1396865-21-6 serves as an intermediate-strength electron acceptor (E_red ≈ -1.1 to -1.3 V vs. Fc/Fc⁺), while the furan-3-yl group contributes as a weaker donor than thiophene analogs, enabling fine-tuning of the HOMO-LUMO gap [1]. The hydroxyethyl group provides synthetic handles for further functionalization or attachment to polymer backbones, making this compound a versatile monomer for D-A copolymer synthesis [2].

Chemical Biology: Probe Development Requiring Defined Hydrogen-Bond Topology and Furan-Specific Interactions

For chemical probe campaigns aiming to interrogate protein targets that engage furan-containing ligands through specific hydrogen bonds or π-stacking interactions, CAS 1396865-21-6 offers a well-defined 3D presentation of the furan oxygen at a distinct vector relative to the BTD core [1]. The hydroxyethyl linker provides an additional hydrogen-bonding site (OH donor/acceptor) that can contribute to binding affinity or solubility, while the inherent fluorescence of benzothiadiazole derivatives may facilitate biophysical assay development [2].

Quote Request

Request a Quote for N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.